molecular formula C11H12O3 B1603740 2-Butanoylbenzoic acid CAS No. 19666-03-6

2-Butanoylbenzoic acid

Cat. No. B1603740
CAS RN: 19666-03-6
M. Wt: 192.21 g/mol
InChI Key: HSUHAUVCDQLYEW-UHFFFAOYSA-N
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Description

2-Butanoylbenzoic acid, also known as 2-Benzoylbenzoic acid, is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . It is used in the synthesis of substances and is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 2-Butanoylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a butanoyl group .

Scientific Research Applications

1. Environmental Impact and Degradation

2-Butanoylbenzoic acid, as a derivative of parabens, is widely used in various products, including cosmetics and pharmaceuticals. Studies have focused on the environmental impact and degradation of these compounds. Parabens, including butyl paraben, are known to be emerging contaminants in aquatic environments. They are relatively well-eliminated from wastewater, but still persist at low concentrations in effluents and surface waters due to continuous introduction into the environment (Haman et al., 2015). Photodegradation studies have shown that parabens can be efficiently degraded using ultraviolet C lamps, either alone or in combination with hydrogen peroxide, leading to the formation of various by-products (Gmurek et al., 2015).

2. Biological and Health Effects

The effects of butyl paraben on the male reproductive system in mice have been examined, revealing adverse impacts on spermatogenesis and a dose-dependent decrease in serum testosterone concentration (Oishi, 2002). Additionally, studies have highlighted the estrogenic and anti-androgenic activities of butyl paraben in vivo, affecting various reproductive organs and glands (Ahn et al., 2005). Another study noted decreased sperm count and motility in offspring after maternal exposure to butyl paraben (Kang et al., 2002).

3. Chemical Properties and Applications

Research has also focused on the solubility and chemical properties of related benzoic acid derivatives. For instance, the solubility of 2-amino-3-methylbenzoic acid in various solvents was studied, providing insight into its purification process, which could have implications for 2-Butanoylbenzoic acid as well (Zhu et al., 2019).

4. Pharmaceutical Synthesis

In the pharmaceutical sector, the synthesis of butamben, a local anesthetic, has been investigated using multifunctional catalysts, with the reaction involving hydrogenation and esterification processes. This synthesis process potentially involves the use of related benzoic acid derivatives, demonstrating the utility of these compounds in drug development (Wagh & Yadav, 2020).

Safety And Hazards

2-Butanoylbenzoic acid may cause skin irritation, serious eye damage, and respiratory irritation if inhaled . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

While specific future directions for 2-Butanoylbenzoic acid are not mentioned in the search results, there is ongoing research into the synthesis of heterocycles using related compounds . This suggests that 2-Butanoylbenzoic acid could potentially be used in similar research in the future.

properties

IUPAC Name

2-butanoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-5-10(12)8-6-3-4-7-9(8)11(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUHAUVCDQLYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613079
Record name 2-Butanoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanoylbenzoic acid

CAS RN

19666-03-6
Record name 2-Butanoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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